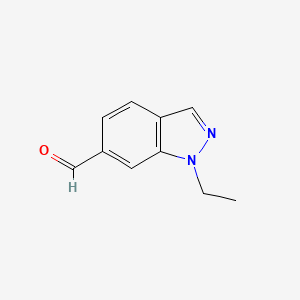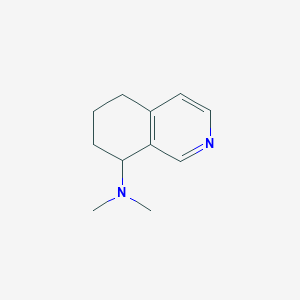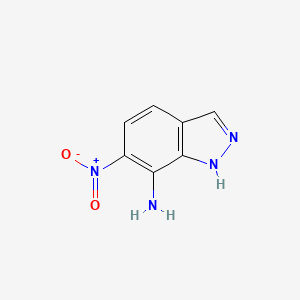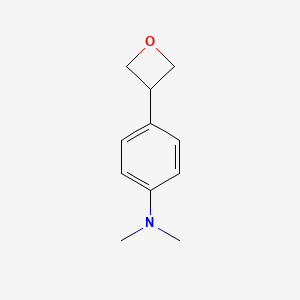
7-Aminoquinoxaline-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminoquinoxaline-2,5-diol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoxaline-2,5-diol typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by subsequent functional group modifications. One common method includes the reaction of 2,5-dihydroxyquinoxaline with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 7-Aminoquinoxaline-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and malaria.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of 7-Aminoquinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features.
Phthalazine: A compound with a similar ring structure but different functional groups.
Cinnoline: An isomeric compound with a different arrangement of nitrogen atoms in the ring
Uniqueness: 7-Aminoquinoxaline-2,5-diol is unique due to its specific functional groups (amino and hydroxyl) that confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
7-amino-5-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-5-8(6(12)2-4)10-3-7(13)11-5/h1-3,12H,9H2,(H,11,13) |
Clave InChI |
FTEVFUYBMHZDEC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=O)C=N2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)




![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)

![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)

